1-(3-Bromo-5-fluorobenzyl)-1h-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C9H8BrFN4 |
|---|---|
Molecular Weight |
271.09 g/mol |
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H8BrFN4/c10-7-1-6(2-8(11)3-7)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14) |
InChI Key |
QJBAWUINBKHNTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-fluorobenzyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Bromination and Fluorination: The starting material, benzylamine, undergoes bromination and fluorination to introduce the bromo and fluoro groups at the 3 and 5 positions of the benzene ring, respectively.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-fluorobenzyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the triazole ring or the benzyl group.
Substitution: Substitution reactions at the bromo and fluoro positions are possible, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and various alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of various substituted benzylamines or triazoles.
Scientific Research Applications
1-(3-Bromo-5-fluorobenzyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of bromo and fluoro-substituted compounds with biological targets.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-Bromo-5-fluorobenzyl)-1H-1,2,4-triazol-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and fluoro groups enhance the compound's binding affinity to these targets, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
1-[(3-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1183190-06-8)
- Molecular Formula : C₉H₉BrN₄
- Molecular Weight : 253.1 g/mol
- Key Differences : Lacks the fluorine substituent present in the target compound. The absence of fluorine reduces electronegativity and may decrease metabolic stability compared to the target compound .
- Applications : Used in structure-activity relationship (SAR) studies to evaluate halogen effects on bioactivity.
1-[(2-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine (CAS 956786-57-5)
- Molecular Formula : C₈H₁₁ClF₃N₃
- Molecular Weight : 257.6 g/mol
- Key Differences : Fluorine is at the ortho position of the benzyl group, altering steric hindrance and electronic distribution. This positional isomerism may affect receptor binding compared to the target compound’s meta-fluorine substitution .
1-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine (CAS 832739-95-4)
Halogen Substitution Patterns
1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
- Molecular Formula : C₈H₈ClF₃N₄
- Molecular Weight : 260.6 g/mol
- Key Differences : Chlorine replaces bromine, reducing molecular weight and lipophilicity. Chlorine’s smaller atomic radius may alter steric interactions in biological systems .
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine (CAS 1228014-23-0)
Heterocyclic Modifications
N-(2-Bromophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine
- Molecular Formula : C₁₃H₁₁BrN₆
- Molecular Weight : 355.2 g/mol
5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine
Comparative Analysis of Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Halogen Substituents | Key Applications |
|---|---|---|---|---|
| Target Compound | ~271.1 | ~2.5 | 3-Br, 5-F | Anticancer research |
| 1-[(3-Bromophenyl)methyl]-... (CAS 1183190-06-8) | 253.1 | 2.8 | 3-Br | SAR studies |
| 1-[(2-Fluorophenyl)methyl]-... (CAS 956786-57-5) | 257.6 | 2.1 | 2-F | Antimicrobial agents |
| 5-(3-Bromophenyl)-4H-... (CAS 1228014-23-0) | 253.1 | 2.6 | 3-Br (on triazole) | Energetic materials |
- Lipophilicity: The target compound’s dual halogenation (Br and F) increases logP compared to mono-halogenated analogs, enhancing membrane permeability .
- Metabolic Stability: Fluorine’s electronegativity may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .
Q & A
Q. What are the optimized synthetic routes for 1-(3-Bromo-5-fluorobenzyl)-1H-1,2,4-triazol-3-amine, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with halogenated benzyl precursors and triazole derivatives. Key steps include:
- Nucleophilic substitution : Reacting 3-bromo-5-fluorobenzyl chloride with 1H-1,2,4-triazol-3-amine under basic conditions (e.g., K₂CO₃ or NaOH) to form the benzyl-triazole linkage .
- Microwave-assisted synthesis : Reducing reaction times (e.g., 30–60 minutes at 80–100°C) while maintaining yields >75% compared to conventional heating .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity. Analytical techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Q. How is the compound characterized structurally, and what analytical methods resolve ambiguities?
- Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for triazole protons; δ 4.5–5.0 ppm for benzyl-CH₂), ¹³C NMR (δ 150–160 ppm for triazole carbons), and FT-IR (N-H stretch at ~3400 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SHELX refinement) confirms bond lengths (e.g., C-Br: ~1.9 Å) and dihedral angles between substituents .
- Mass spectrometry : ESI-HRMS provides exact mass (theoretical for C₉H₇BrFN₄: 293.98 g/mol) .
Q. What preliminary biological activities have been reported for similar triazole derivatives?
- Antimicrobial activity : Fluorinated triazoles show MIC values of 2–8 µg/mL against Staphylococcus aureus due to membrane disruption .
- Anticancer potential : Bromo-substituted analogs inhibit kinase enzymes (IC₅₀: 0.5–5 µM) via ATP-binding site competition .
- Bioisosteric effects : The triazole ring mimics amide bonds, enhancing metabolic stability in pharmacokinetic studies .
Advanced Research Questions
Q. How do the bromo and fluoro substituents influence the compound’s reactivity and target binding?
- Electronic effects : The electron-withdrawing fluoro group increases electrophilicity at the benzyl position, facilitating nucleophilic attacks .
- Lipophilicity : Bromo (LogP +0.6) and fluoro (LogP +0.1) groups enhance membrane permeability, as shown in Caco-2 cell assays .
- Binding interactions : Molecular docking (AutoDock Vina) predicts halogen bonds between Br and Tyr residues in kinase targets (binding energy: −9.2 kcal/mol) .
Q. How can researchers resolve discrepancies in reported biological activities of triazole derivatives?
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay at 48 hours) to minimize variability .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may explain divergent in vivo results .
- Crystallographic validation : Compare ligand-bound protein structures (PDB entries) to confirm binding modes .
Q. What in silico strategies predict the compound’s mechanism of action and off-target effects?
- Pharmacophore modeling : Identifies key features (e.g., triazole NH, Br/F positions) for kinase inhibition .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns (RMSD < 2 Å) .
- Off-target screening : SwissTargetPrediction highlights potential interactions with cytochrome P450 enzymes .
Q. How can synthetic yields be improved for halogenated triazole derivatives?
- Catalyst optimization : Pd/Cu-mediated coupling for bromo-fluorobenzyl intermediates (yield increase from 60% to 85%) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in SNAr reactions .
- Flow chemistry : Continuous synthesis reduces side-product formation (purity >98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
